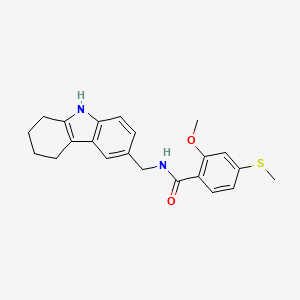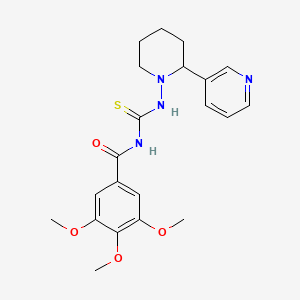![molecular formula C27H22ClN3O4S B11076487 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-ethyl-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B11076487.png)
2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-ethyl-6,7-dimethoxyquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-ethyl-6,7-dimethoxyquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is known for its unique structural features, which include a quinazolinone core, a dihydroquinoline moiety, and various functional groups such as chloro, phenyl, sulfanyl, ethyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-ethyl-6,7-dimethoxyquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Dihydroquinoline Moiety: The dihydroquinoline moiety can be introduced through a cyclization reaction involving a suitable precursor such as 2-aminobenzophenone and a sulfur-containing reagent.
Functional Group Modifications: The chloro, phenyl, ethyl, and methoxy groups can be introduced through various substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The chloro and phenyl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydride, alkyl halides, and organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile building block in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity is of interest. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to explore its potential as a therapeutic agent.
Medicine
In medicine, the compound’s structural features suggest potential applications as a drug candidate. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, the compound’s chemical reactivity and stability make it suitable for use in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-ethyl-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structural features enable it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a quinazolinone core, such as 2-phenylquinazolin-4(3H)-one, share structural similarities.
Dihydroquinoline Derivatives: Compounds like 2-phenyl-1,2-dihydroquinoline exhibit similar dihydroquinoline moieties.
Sulfanyl-Substituted Compounds: Compounds containing sulfanyl groups, such as thiophenols, have related chemical properties.
Uniqueness
The uniqueness of 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-ethyl-6,7-dimethoxyquinazolin-4(3H)-one lies in its combination of structural features
Properties
Molecular Formula |
C27H22ClN3O4S |
|---|---|
Molecular Weight |
520.0 g/mol |
IUPAC Name |
2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-3-ethyl-6,7-dimethoxyquinazolin-4-one |
InChI |
InChI=1S/C27H22ClN3O4S/c1-4-31-26(33)18-13-21(34-2)22(35-3)14-20(18)30-27(31)36-24-23(15-8-6-5-7-9-15)17-12-16(28)10-11-19(17)29-25(24)32/h5-14H,4H2,1-3H3,(H,29,32) |
InChI Key |
IYTKZMNLLJHQDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2N=C1SC3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Nalpha-[(benzyloxy)carbonyl]-N-[4-(cyclohexylcarbamoyl)phenyl]phenylalaninamide](/img/structure/B11076432.png)
![6-{[4-(tert-butylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-2-methylpyridazin-3(2H)-one](/img/structure/B11076439.png)


![5-Dibenzo[B,D]furan-2-YL-1-(3-methylphenyl)-3-(3-toluidino)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11076459.png)
![1'-ethyl-3'-methyl-8-nitro-2'-thioxo-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B11076473.png)
![(5E)-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11076480.png)
![2-({5-[(2-Isopropyl-5-methylphenoxy)methyl]-1,3,4-oxadiazol-2-YL}sulfanyl)-1-(4-phenoxyphenyl)-1-ethanone](/img/structure/B11076491.png)

![[4-(2-Fluorophenyl)piperazin-1-yl]{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B11076507.png)
![1-(4-Bromophenyl)-3-(4-hydroxyphenyl)-3-[(4-propanoylphenyl)amino]propan-1-one](/img/structure/B11076515.png)
![3-(4-tert-butylphenyl)-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11076517.png)

